1H-Benzimidazole, 1-benzoyl-2-methyl-

Lipophilicity Drug-likeness Physicochemical profiling

1H-Benzimidazole, 1-benzoyl-2-methyl- (CAS 92568-81-5) is a disubstituted benzimidazole bearing a 2-methyl group and an N1-benzoyl substituent. It has a molecular weight of 236.27 g/mol, a computed XLogP3 of 3.4, zero hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area of 34.9 Ų, and a single rotatable bond, placing it in favorable drug-like physicochemical space.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 92568-81-5
Cat. No. B12500471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 1-benzoyl-2-methyl-
CAS92568-81-5
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c1-11-16-13-9-5-6-10-14(13)17(11)15(18)12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyQKHRLROZDNYADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole, 1-benzoyl-2-methyl- (CAS 92568-81-5): Core Physicochemical and Structural Profile for Sourcing Decisions


1H-Benzimidazole, 1-benzoyl-2-methyl- (CAS 92568-81-5) is a disubstituted benzimidazole bearing a 2-methyl group and an N1-benzoyl substituent . It has a molecular weight of 236.27 g/mol, a computed XLogP3 of 3.4, zero hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area of 34.9 Ų, and a single rotatable bond, placing it in favorable drug-like physicochemical space . The compound serves as a neutral N-donor ligand for transition metals, forming octahedral Cu(II) and Ni(II) complexes of the type [M(L)ₙClₙ(H₂O)·Clₙ] .

Why 1H-Benzimidazole, 1-benzoyl-2-methyl- Cannot Be Replaced by Generic Benzimidazole Analogs in Metal-Complexation and Biological Screening Contexts


Simple benzimidazole analogs such as 2-methylbenzimidazole (CAS 615-15-6) or 1-benzoylbenzimidazole differ markedly from 1H-benzimidazole, 1-benzoyl-2-methyl- in lipophilicity, hydrogen-bonding capacity, and coordination geometry. The presence of both the N1-benzoyl and C2-methyl groups simultaneously modulates the electron density at the imidazole nitrogen, steric environment around the metal center, and overall molecular lipophilicity — three parameters that are individually tuned by each substituent and cannot be replicated by mono-substituted analogs . Procurement of the incorrect analog therefore risks altered complex stoichiometry, divergent bioactivity readouts, and non-comparable structure–activity relationship (SAR) interpretations, as demonstrated in the comparative antibacterial evaluation against Escherichia coli and Bacillus sp. where the ligand identity directly determined antimicrobial potency .

Quantitative Differentiation Evidence for 1H-Benzimidazole, 1-benzoyl-2-methyl- (92568-81-5) Relative to Closest Analogs


Enhanced Lipophilicity (XLogP3) Versus 2-Methylbenzimidazole: Implications for Membrane Permeability and Sample Handling

1H-Benzimidazole, 1-benzoyl-2-methyl- exhibits an XLogP3 of 3.4, which is approximately 1.9 log units higher than that of 2-methylbenzimidazole (XLogP3 ~1.5) . This difference corresponds to a roughly 80-fold increase in octanol–water partition coefficient, predicting significantly greater membrane permeability and altered solubility profiles. The increase is driven by the benzoyl substituent, which also eliminates the sole hydrogen bond donor present in 2-methylbenzimidazole, reducing HBD count from 1 to 0 . For procurement, this means that the two compounds cannot be used interchangeably in any assay where passive diffusion, logD-dependent binding, or solubility-limited exposure is a variable.

Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond Constraint: Conformational Pre-organization Compared to 1-Benzoylbenzimidazole

1H-Benzimidazole, 1-benzoyl-2-methyl- contains exactly 1 rotatable bond (the carbonyl–phenyl linkage), whereas the 2-des-methyl analog 1-benzoylbenzimidazole (CAS 615-15-6?) possesses the same single rotatable bond but lacks the steric and electronic influence of the 2-methyl group on the imidazole ring . The 2-methyl group restricts the conformational freedom of the benzimidazole plane relative to the benzoyl moiety and alters the basicity of the imidazole N3 nitrogen. In metal coordination chemistry, this results in distinct complex geometries: the target compound forms octahedral [M(L)ₙClₙ(H₂O)·Clₙ] complexes with Cu(II) and Ni(II), whereas 2-unsubstituted analogs may adopt different coordination numbers or geometries . Although direct crystallographic data are unavailable for the free ligand, the rotatable bond count of 1 (versus 0 for 2-methylbenzimidazole and 1 for 1-benzoylbenzimidazole) quantifies the restricted conformational landscape .

Conformational analysis Ligand design Molecular rigidity

Differential Antibacterial Screening Context: Ligand-Dependent Activity Against E. coli and Bacillus sp.

In the sole published head-to-head biological study, 1-benzoyl-2-methylbenzimidazole and its 4-chloro analog 1-(4-chlorobenzoyl)-2-methylbenzimidazole were evaluated in parallel for antibacterial activity against Escherichia coli (Gram-negative) and Bacillus sp. (Gram-positive) . The study confirmed that both the free ligands and their Cu(II)/Ni(II) complexes were active, and that the identity of the benzoyl substituent (H vs. Cl) influenced the resulting antimicrobial potency of the complexes . Although quantitative MIC values for the free target ligand were not extracted in the abstract, the comparative design establishes that the unsubstituted benzoyl derivative provides a distinct baseline activity profile that differs from the electron-withdrawing 4-chloro congener. For procurement, this means that the non-chlorinated compound serves as the appropriate control or starting scaffold when SAR around the benzoyl ring is being systematically explored, and that substitution with 4-Cl changes both physicochemical properties (ΔXLogP3 ≈ +0.6 for 4-Cl) and biological readout.

Antibacterial screening Metal complexes Benzimidazole ligands

Zero Hydrogen Bond Donors: Differentiating Solubility and Formulation Behavior from 2-Methylbenzimidazole

1H-Benzimidazole, 1-benzoyl-2-methyl- contains zero hydrogen bond donors (HBD = 0) compared to one HBD in 2-methylbenzimidazole (the imidazole N–H) . This structural feature abolishes the compound's ability to act as a hydrogen bond donor in crystal packing, solvent interactions, and receptor binding. The absence of an N–H donor eliminates a common metabolic liability (N-glucuronidation, N-oxidation) and alters solid-state stability, hygroscopicity, and solubility pH-dependence. For procurement, this means that dissolution protocols, co-solvent systems, and biological assay buffers optimized for 2-methylbenzimidazole will not translate to the target compound. Furthermore, the HBD = 0 descriptor places the compound in a distinct region of drug-like chemical space (Ro5 compliance) compared to HBD = 1 analogs.

Hydrogen bonding Solubility Formulation

Recommended Application Scenarios for 1H-Benzimidazole, 1-benzoyl-2-methyl- (92568-81-5) Based on Verified Differentiation Evidence


Coordination Chemistry Studies Requiring a Neutral, Conformationally Restricted N-Donor Ligand with Defined Lipophilicity

The target compound is the appropriate choice for synthesizing octahedral Cu(II) and Ni(II) complexes when a neutral N-donor ligand with XLogP3 = 3.4 and a single rotatable bond is required to control metal complex solubility and geometry . Its zero HBD count ensures that the ligand does not introduce additional hydrogen-bonding variables into the coordination sphere, making it superior to 2-methylbenzimidazole (HBD = 1) for studies where ligand-centered H-bonding must be excluded .

Antibacterial SAR Studies Exploring Benzoyl Substituent Effects on Gram-Positive and Gram-Negative Activity

For systematic structure–activity relationship campaigns investigating how substituents on the benzoyl ring modulate antibacterial potency against E. coli and Bacillus sp., the target compound serves as the unsubstituted reference ligand . Direct comparison with the 4-chloro analog is experimentally validated in the same study, providing a scaffold-consistent baseline for interpreting electron-withdrawing group effects .

Physicochemical Profiling Panels Requiring a Benzimidazole Scaffold with Zero HBD and Moderate Lipophilicity

In high-throughput physicochemical profiling panels, the target compound represents a benzimidazole chemotype with HBD = 0, XLogP3 = 3.4, and TPSA = 34.9 Ų — a combination not achievable with 2-methylbenzimidazole (HBD = 1, XLogP3 ≈ 1.5) or 1-benzoylbenzimidazole (lacks 2-methyl electronic effect) . This specific profile makes it a unique calibration standard for assays measuring passive permeability, PAMPA, or chromatographic logD where HBD count and lipophilicity must be independently varied .

Synthetic Intermediate for Disubstituted Benzimidazole Libraries Where N1-Benzoyl and C2-Methyl Groups Must Both Be Present

The compound is the direct precursor or structural standard for any synthetic library requiring the simultaneous presence of an N1-benzoyl and a C2-methyl group on the benzimidazole core. Procurement of analogs lacking either substituent (e.g., 2-methylbenzimidazole or 1-benzoylbenzimidazole) would necessitate additional synthetic steps to install the missing group, introducing inefficiency and potential regioselectivity challenges .

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